2-(4-fluorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
The compound “2-(4-fluorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide” is a complex organic molecule. It contains a fluorophenyl group, a methoxyphenyl group, and a thiazolyl group attached to an acetamide core. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, a five-membered ring containing nitrogen and sulfur atoms, could impart interesting electronic properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the acetamide group might undergo hydrolysis to yield an amine and a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Radiosynthesis in Imaging
(Dollé et al., 2008) explored a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including derivatives similar to the compound , for their potential in imaging the translocator protein with PET. This research highlights the utility of such compounds in developing advanced imaging techniques.
Anti-Inflammatory Activity
A study by (K. Sunder & Jayapal Maleraju, 2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, demonstrating significant anti-inflammatory activity. This indicates the potential therapeutic applications of similar acetamide compounds in treating inflammation.
VEGF-A Inhibition for Antiproliferative Effect
Research by (T. Prashanth et al., 2014) on benzophenone-thiazole derivatives, including acetamide structures, revealed promising antiproliferative effects through VEGF-A inhibition. This suggests a potential role in cancer treatment.
Antimicrobial Activity
A study conducted by (N. Badiger et al., 2013) on sulfide and sulfone derivatives of similar compounds showed considerable antimicrobial activity against various bacteria and fungi, indicating its potential in developing new antimicrobial agents.
Potential Antipsychotic Agents
Research by (L D Wise et al., 1987) into 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, a structurally similar compound, indicated an antipsychotic-like profile, suggesting potential application in psychiatric medicine.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c1-23-15-8-4-13(5-9-15)16-11-24-18(20-16)21-17(22)10-12-2-6-14(19)7-3-12/h2-9,11H,10H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVNOLDUJNSFEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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